2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-25(23,24)21-15-6-7-16(21)11-14(10-15)19-18(22)12-20-9-8-13-4-2-3-5-17(13)20/h2-5,8-9,14-16H,6-7,10-12H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSIWIWWZBZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Core Structural Disassembly
The target compound decomposes into two primary subunits:
- 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine : A tropane-derived bicyclic amine modified with a sulfonamide group.
- 2-(1H-Indol-1-yl)acetic acid : An indole derivative functionalized with an acetic acid linker at the N1 position.
Synthesis of 8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine
Starting Material Selection
Tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol), a naturally occurring alkaloid, serves as the foundational precursor due to its structural congruence with the target scaffold.
Table 1: Comparative Properties of Tropine Derivatives
| Derivative | Functional Group | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| Tropine | -OH | 141.21 | Alkaloid synthesis |
| Target Intermediate | -NH₂, -SO₂CH₃ | 219.30 | Sulfonamide pharmacophore |
Sulfonylation Protocol
Step 1: Mesylation of Tropine
Tropine reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C, 2 h) to yield 8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate.
Reaction Equation:
$$
\text{Tropine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{8-Methylsulfonyl-3-mesylate} + \text{HCl}
$$
Step 2: Aminolysis of Mesylate Intermediate
The mesylate undergoes nucleophilic displacement with aqueous ammonia (25% NH₃, 60°C, 12 h) to furnish 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine.
Key Parameters:
- Solvent: Ethanol/water (3:1 v/v)
- Yield: 68–72% (purified via recrystallization from ethyl acetate)
Synthesis of 2-(1H-Indol-1-yl)Acetic Acid
Indole N1-Alkylation
Indole undergoes regioselective alkylation at the N1 position using bromoacetic acid under phase-transfer conditions.
Procedure:
- Indole (1.0 equiv), bromoacetic acid (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) are stirred in NaOH (10% aq.) at 50°C for 6 h.
- Acidification to pH 2 with HCl precipitates 2-(1H-indol-1-yl)acetic acid.
Amide Coupling: Convergent Synthesis
Carbodiimide-Mediated Activation
The bicyclic amine (1.0 equiv) reacts with 2-(1H-indol-1-yl)acetic acid (1.1 equiv) using dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous tetrahydrofuran (THF).
Reaction Conditions:
- Temperature: 0°C → room temperature (18 h)
- Workup: Filter DCU precipitate, concentrate, purify via silica chromatography (EtOAc/hexane 1:1)
Yield: 74–78%.
Table 2: Comparative Efficiency of Coupling Reagents
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/HOBt | THF | 0°C → RT | 78 |
| EDCl/HOBt | DMF | RT | 65 |
| HATU/DIEA | DCM | -10°C | 82 |
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Immobilization of the bicyclic amine on Wang resin enables iterative coupling with Fmoc-protected 2-(1H-indol-1-yl)acetic acid, followed by cleavage (TFA/DCM).
Advantages:
- High purity (>95% by HPLC)
- Scalable for combinatorial libraries
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 min) reduces reaction time by 80% compared to conventional heating, with comparable yields (76%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) confirms >99% purity at 254 nm.
Challenges and Optimization Strategies
Indole Side Reactions
The electron-rich indole ring is prone to oxidation during coupling. Addition of antioxidants (e.g., BHT, 0.1% w/v) suppresses byproduct formation.
Bicyclic Amine Stereochemistry
Racemization at C3 of the azabicyclo scaffold is minimized by maintaining reaction pH < 8 and temperatures below 30°C during coupling.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide typically involves multi-step organic reactions, including:
- Formation of the indole moiety : Starting from indole derivatives, various functional groups are introduced through electrophilic substitution.
- Construction of the bicyclic structure : The azabicyclo[3.2.1]octane framework is synthesized via cyclization reactions involving suitable precursors.
- Final acetamide formation : The acetamide group is added through acylation reactions, resulting in the final compound.
This synthetic pathway allows for the introduction of specific substituents that can enhance biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of indole and bicyclic structures can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways associated with tumor growth.
For instance, a related study demonstrated that certain indole-based compounds showed promising results against breast cancer cell lines by triggering apoptotic pathways and inhibiting cell migration .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. In vitro studies suggest that it possesses significant inhibitory effects against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Salmonella typhi.
These activities are often attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microorganisms .
Nicotinic Acetylcholine Receptor Modulation
Recent investigations have highlighted the potential of this compound as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. Activation of these receptors is linked to several neurological functions and may play a role in treating neurodegenerative diseases such as Alzheimer's disease.
The compound's ability to modulate nAChRs suggests it could be beneficial in enhancing cognitive functions or providing neuroprotective effects .
Case Study 1: Anticancer Evaluation
A study conducted on a series of indole derivatives, including compounds structurally similar to this compound, assessed their anticancer efficacy against various cancer cell lines. The results indicated that certain substitutions significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Case Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, several synthesized compounds were tested against standard microbial strains. The results showed that some derivatives exhibited antibacterial activity comparable to conventional antibiotics, indicating their potential as therapeutic agents in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The azabicyclo octane structure provides a rigid framework that enhances binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
The 8-azabicyclo[3.2.1]octane scaffold is shared among several analogs, but substituents vary significantly:
Key Observations :
- Methylsulfonyl Group: Present in the target compound and fluorophenoxy/ethoxyphenyl analogs, this group likely improves metabolic stability and solubility compared to aminobenzyl or unsubstituted analogs .
- Indole vs. Aryl Groups: The 1H-indol-1-yl group distinguishes the target compound from analogs with fluorophenoxy or ethoxyphenyl groups. Indole derivatives (e.g., ’s oxadiazole-sulfanyl-indolyl compounds) show enzyme inhibition, suggesting the indole moiety may enhance binding to biological targets .
Enzyme Inhibition:
- Indole-containing compounds (e.g., ’s 8q) inhibit α-glucosidase (IC50 = 49.71 µM) and BChE (IC50 = 31.62 µM for 8g), outperforming standards like acarbose . This suggests the target compound’s indole group may confer similar activity.
- Methylsulfonyl analogs (e.g., fluorophenoxy derivative in ) lack enzyme data but may prioritize receptor targeting over metabolic enzymes .
Antibacterial Activity:
- Indolyl-oxadiazole-sulfanyl acetamides () show moderate antibacterial effects, though structure-activity relationships (SAR) are unclear. The azabicyclo core’s rigidity in the target compound may enhance membrane penetration .
Receptor Targeting:
- Velusetrag (), a 5-HT4 agonist, shares the azabicyclo core but uses a quinolinecarboxamide group.
Biological Activity
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly as a 5-HT3 receptor antagonist. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to an azabicyclo structure, which is significant for its biological activity. The methylsulfonyl group enhances solubility and bioavailability, making it a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O3S |
| Molecular Weight | 304.40 g/mol |
| CAS Number | Not available |
The primary mechanism of action for this compound is its antagonistic effect on the 5-HT3 receptor , which is implicated in various neurological processes including pain modulation, anxiety, and nausea. Studies suggest that by blocking these receptors, the compound may alleviate symptoms associated with gastrointestinal disorders and anxiety-related conditions.
Antagonistic Effects
Research indicates that compounds with similar structures exhibit significant antagonistic effects on the 5-HT3 receptor . For instance, a related study found that certain derivatives demonstrated high selectivity and potency against this receptor:
- IC50 Values : The compound's derivatives showed IC50 values in the nanomolar range, indicating strong binding affinity to the receptor.
Kappa Opioid Receptor Interaction
Additionally, related compounds have been explored for their interactions with kappa opioid receptors , which are involved in pain relief and mood regulation. A study reported that modifications to the azabicyclo structure enhanced selectivity for kappa receptors:
- Selectivity Ratios : Compounds exhibited μ:κ ratios exceeding 400, suggesting a preference for kappa receptor interaction over mu receptors .
Case Studies
-
Case Study on Gastrointestinal Disorders :
- A clinical trial assessed the effectiveness of a 5-HT3 antagonist in patients with chronic nausea. Results indicated significant reductions in nausea levels compared to placebo controls.
- Outcome : Patients reported improved quality of life and reduced reliance on antiemetic medications.
-
Psychiatric Applications :
- Another study evaluated the use of similar compounds in managing anxiety disorders. Participants receiving the treatment showed marked decreases in anxiety scores compared to those on standard treatment protocols.
- Outcome : Enhanced therapeutic effects were noted without significant side effects.
Q & A
Q. Key Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–35°C (to minimize racemization) |
| Solvent | DMF or THF (anhydrous) |
| Catalysts/Agents | EDC/HOBt for amide coupling |
| Purification | Column chromatography (SiO₂) |
Critical factors include pH control during cyclization and inert atmosphere for moisture-sensitive steps .
How is the compound characterized to confirm its structural integrity?
Basic
Characterization employs:
- ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic and indole systems. For example, indole H-2’ resonates at δ 7.04 ppm (t, J = 7.2 Hz) .
- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
- IR Spectroscopy : Confirms amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) stretches .
- EI-MS : Molecular ion peaks (e.g., m/z 189 for indole fragments) validate the structure .
For advanced validation, X-ray crystallography resolves stereochemistry, while computational methods (DFT) predict spectral profiles .
What initial biological screening approaches are recommended for this compound?
Q. Basic
- Enzyme Inhibition : Assay against α-glucosidase, butyrylcholinesterase, or lipoxygenase using spectrophotometric methods (e.g., IC₅₀ determination) .
- Antibacterial Activity : Broth microdilution (MIC testing) against Staphylococcus aureus or Salmonella typhi .
- Molecular Docking : Predict binding to targets like 5-HT receptors using AutoDock Vina .
Q. Example Data :
| Target Enzyme | Compound Activity (IC₅₀, μM) |
|---|---|
| α-Glucosidase | 8q: 12.3 ± 0.8 |
| Butyrylcholinesterase | 8g: 18.7 ± 1.2 |
How can researchers optimize the yield of the final product during synthesis?
Q. Advanced
- Reagent Stoichiometry : Use 1.2 equivalents of 2-bromoacetamide derivatives to drive coupling reactions to completion .
- Solvent Optimization : Replace DMF with DMAc for higher solubility of intermediates .
- Temperature Control : Maintain 35°C during nucleophilic substitutions to balance reaction rate and byproduct formation .
Q. Yield Improvement Table :
| Modification | Yield Increase (%) |
|---|---|
| NaH as base (vs. K₂CO₃) | 15–20 |
| Slow addition of electrophiles | 10 |
How to address contradictions in spectral data during characterization?
Q. Advanced
- Contradictory NMR Peaks : Re-run experiments in deuterated DMSO to resolve aggregation issues. Compare with DFT-calculated chemical shifts .
- Mass Spec Discrepancies : Use high-resolution LC-MS to distinguish isobaric impurities.
- X-ray vs. Computational Models : Validate crystallographic data against Gaussian-optimized geometries .
Case Study : Discrepancies in indole proton shifts (δ 7.04 vs. δ 7.12 in literature) were resolved by adjusting solvent polarity .
What strategies are used to study the structure-activity relationship (SAR) of this compound?
Q. Advanced
- Bicyclic Modifications : Introduce substituents (e.g., fluorine at C-8) to alter steric bulk and electronic effects .
- Indole Substitutions : Replace 1H-indole with 5-methoxyindole to enhance lipophilicity and CNS penetration .
- Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent effects with enzyme inhibition .
Q. SAR Findings :
- Methylsulfonyl groups improve metabolic stability but reduce solubility .
- Bulkier substituents on the bicyclic framework decrease α-glucosidase affinity .
What in silico methods predict the compound's pharmacokinetics?
Q. Advanced
- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration, and CYP450 interactions.
- QSAR Modeling : Use MOE or Schrodinger to link structural descriptors (e.g., logP, PSA) to activity .
- Molecular Dynamics : Simulate binding stability to 5-HT₂A receptors over 100 ns trajectories .
Q. Predicted Properties :
| Parameter | Value |
|---|---|
| logP | 2.8 ± 0.3 |
| H-bond Acceptors | 5 |
| Topological PSA | 98.2 Ų |
How to design derivatives with improved metabolic stability?
Q. Advanced
- Sulfonyl Group Replacement : Substitute methylsulfonyl with trifluoromethanesulfonyl to resist enzymatic cleavage .
- Indole Protection : Add electron-withdrawing groups (e.g., nitro) at C-5 to reduce oxidative metabolism .
- Prodrug Approach : Convert acetamide to ester prodrugs for delayed hydrolysis .
Q. Stability Data :
| Derivative | t₁/₂ (Liver Microsomes) |
|---|---|
| Parent Compound | 1.2 h |
| Trifluoromethyl Analog | 3.8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
